molecular formula C5H2BrFN2O2 B1380569 5-Bromo-3-fluoro-2-nitropyridine CAS No. 1532517-95-5

5-Bromo-3-fluoro-2-nitropyridine

Cat. No.: B1380569
CAS No.: 1532517-95-5
M. Wt: 220.98 g/mol
InChI Key: YMXQSNGTVXQMLC-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-nitropyridine is a heterocyclic organic compound with the molecular formula C5H2BrFN2O2 It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and nitro functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the bromination of 3-fluoropyridine followed by nitration. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst, followed by nitration using nitric acid or a nitrating mixture under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-fluoro-2-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoro-3-nitropyridine
  • 5-Bromo-3-fluoropyridine-2-carbonitrile
  • 2-Bromo-5-nitropyridine

Uniqueness

5-Bromo-3-fluoro-2-nitropyridine is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of electronic and steric effects, making it valuable in the synthesis of novel compounds with tailored properties .

Properties

IUPAC Name

5-bromo-3-fluoro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXQSNGTVXQMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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